Lipophilicity Differential: 1,3-Bis(1-methylcyclopropyl)urea vs. 1,3-Dicyclopropylurea
The target compound exhibits a computed XLogP3 value of 0.8 [1], which is 0.3 log units higher than the XLogP3 of 0.5 computed for the unsubstituted analog 1,3-dicyclopropylurea [2]. This represents a ~60% increase in the partition coefficient and directly reflects the contribution of the two methyl substituents on the cyclopropyl rings.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 1,3-Dicyclopropylurea (XLogP3 = 0.5) |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher XLogP3 value indicates increased lipophilicity, which can enhance passive membrane permeability and alter tissue distribution—factors that are critical when selecting a urea building block for medicinal chemistry campaigns where the cyclopropyl urea moiety is intended to occupy a hydrophobic binding pocket.
- [1] PubChem Compound Summary for CID 124222624, 1,3-Bis(1-methylcyclopropyl)urea. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 19774741, 1,3-Dicyclopropylurea. National Center for Biotechnology Information (2025). View Source
